

structural analysis of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol crystals

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Compound of Interest

Compound Name:	2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol
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A Comparative Structural Analysis of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol Crystals and Related Pyrimidine Derivatives

A comprehensive guide for researchers, scientists, and drug development professionals on the structural analysis of **2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol** and its analogues. This guide provides a comparative analysis of its predicted structural features against experimentally determined data of related pyrimidine derivatives, supported by detailed experimental protocols.

Introduction

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol is a pyrimidine derivative of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrimidine scaffold. Pyrimidine derivatives are fundamental components of nucleic acids and are integral to a wide array of pharmaceuticals, including antiviral and anticancer agents. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.

As of the latest literature search, a definitive crystal structure for **2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol** has not been reported. Therefore, this guide will provide a detailed structural analysis of the closely related and well-characterized compound, 2-thiouracil. The structural features of 2-thiouracil will be used as a predictive model for **2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol**, with comparisons to other relevant pyrimidine derivatives.

Comparative Structural Analysis

The crystal structure of 2-thiouracil, a sulfur-containing analogue of uracil, has been determined by X-ray crystallography.^[1] The molecule exists in the lactam-thione form and is essentially planar.^[1] The crystal system is triclinic, with the space group P-1.^[1] Intermolecular hydrogen bonding plays a crucial role in the crystal packing, forming infinite ribbons that stack in a layered structure.^[1]

Table 1: Crystallographic Data for 2-Thiouracil

Parameter	Value ^[1]
Crystal System	Triclinic
Space Group	P-1
a (Å)	4.2859(7)
b (Å)	6.036(1)
c (Å)	10.6563(5)
α (°)	73.35(1)
β (°)	83.81(1)
γ (°)	89.11(2)
V (Å ³)	262.5(2)
Z	2
D _x (g cm ⁻³)	1.621

Table 2: Selected Bond Lengths for 2-Thiouracil

Bond	Length (Å)[1]
C(2)-S(2)	1.683(3)
C(4)-O(4)	1.227(4)
N(1)-C(2)	1.373(4)
C(2)-N(3)	1.362(4)
N(3)-C(4)	1.391(4)
C(4)-C(5)	1.439(5)
C(5)-C(6)	1.341(5)
C(6)-N(1)	1.365(4)

For **2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol**, it is anticipated that the pyrimidine ring will also be nearly planar. The presence of the methoxymethyl group at the C6 position is expected to influence the crystal packing through potential weak hydrogen bonding interactions. The mercapto and hydroxyl groups are predicted to be key sites for intermolecular hydrogen bonding, similar to the thione and carbonyl groups in 2-thiouracil.

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[2][3][4][5]

Methodology:

- **Crystal Growth:** Suitable single crystals of the pyrimidine derivative are grown. This is often the most challenging step and can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.[3][4]
- **Data Collection:** A single crystal of appropriate size (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a monochromatic X-ray beam.[3][4] The crystal is rotated, and the diffraction pattern is recorded on a detector.

- Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecular structure. The model is refined against the experimental data to obtain accurate atomic coordinates, bond lengths, angles, and thermal parameters.[\[4\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[\[6\]](#)[\[7\]](#)

Methodology:

- Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance is measured as a function of wavenumber.
- Spectral Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups. For pyrimidine derivatives, key vibrational modes include N-H stretching, C=O stretching, C=S stretching, and aromatic C=C and C=N stretching.[\[6\]](#)

Table 3: Characteristic FTIR Absorption Bands for Pyrimidine Derivatives

Functional Group	Wavenumber (cm ⁻¹)
N-H Stretch	3100-3500[6]
C-H (aromatic)	3000-3100
C-H (aliphatic)	2850-2970
C=O Stretch	1650-1720[6]
C=N Stretch	1525-1575[8]
C=C (aromatic) Stretch	1550-1600[6]
C=S Stretch	1050-1200[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

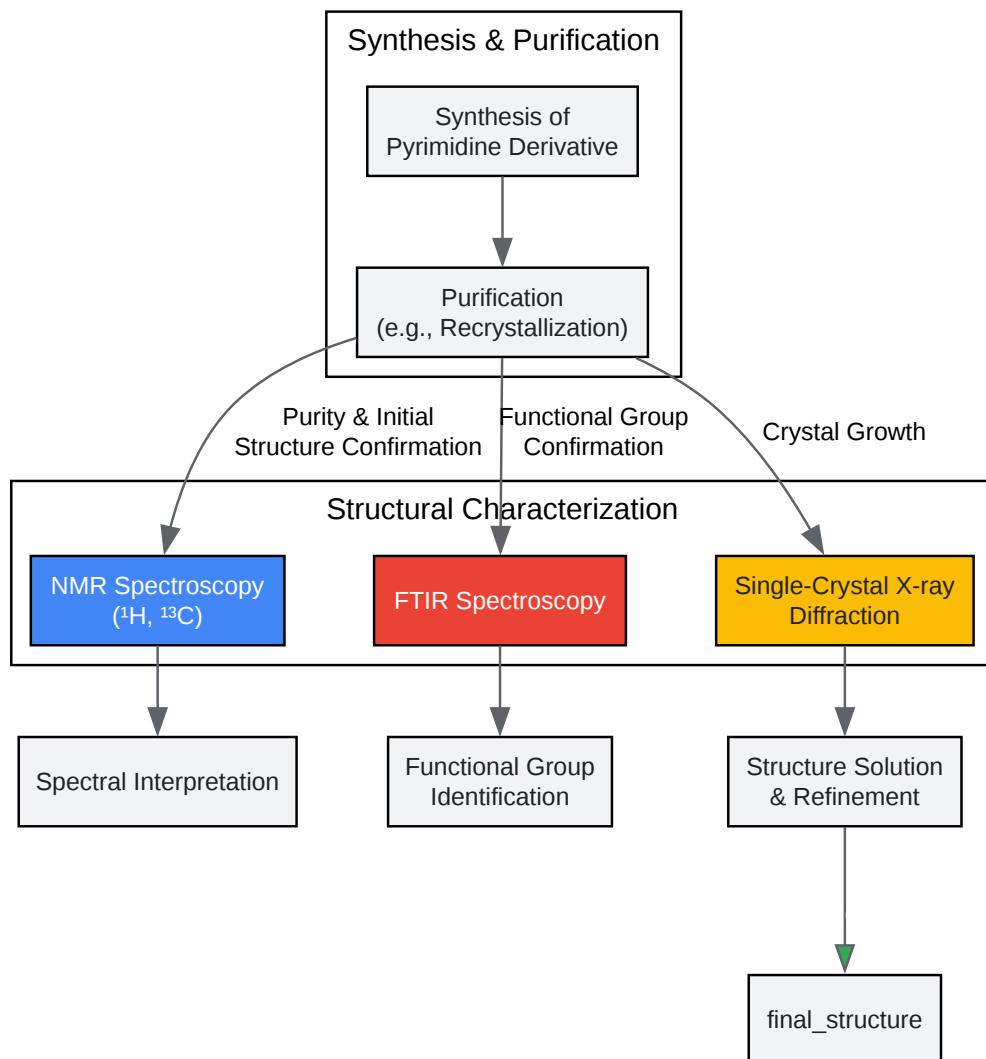
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For pyrimidine derivatives, ¹H and ¹³C NMR are routinely used for structural elucidation.

Methodology:

- Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Data Acquisition: The NMR tube is placed in a strong magnetic field, and the spectrum is acquired by applying radiofrequency pulses.
- Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals in the ¹H and ¹³C NMR spectra are analyzed to determine the structure of the molecule. The complexity of the spectra can be influenced by the substituents on the pyrimidine ring.

Visualization of Experimental Workflow

Experimental Workflow for Structural Analysis of Pyrimidine Crystals

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